molecular formula C8H7FINO B2614156 5-fluoro-2-iodo-N-methylbenzamide CAS No. 1311750-94-3

5-fluoro-2-iodo-N-methylbenzamide

Cat. No.: B2614156
CAS No.: 1311750-94-3
M. Wt: 279.053
InChI Key: SQNWJIJTMHUDAU-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-N-methylbenzamide (CAS 1311750-94-3) is a substituted benzamide with the molecular formula C8H7FINO and a molecular weight of 279.05 g/mol . This compound serves as a valuable chemical reference standard and a potential synthetic intermediate in medicinal chemistry and drug discovery research. Benzamide derivatives are a significant class of compounds in pharmaceutical research due to their diverse biological activities. Studies on structurally similar benzamides have shown that this scaffold is frequently explored for its antiproliferative properties, with some analogs demonstrating potent activity against various cancer cell lines . Furthermore, related N-methylbenzamide compounds have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro) of coronaviruses, highlighting the broader therapeutic potential of this chemical family . The presence of both fluorine and iodine substituents on the aromatic ring makes this compound a versatile building block for further chemical modifications, including metal-catalyzed cross-coupling reactions, to create a diverse array of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNWJIJTMHUDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoro 2 Iodo N Methylbenzamide and Analogous Halogenated N Methylbenzamides

Strategies for Constructing the N-Methylbenzamide Core

The formation of the amide bond is one of the most fundamental and frequently performed transformations in organic synthesis. For a target like 5-fluoro-2-iodo-N-methylbenzamide, the N-methylbenzamide core can be constructed through several reliable methods, primarily involving the reaction of a carboxylic acid derivative with methylamine (B109427).

Amidation Reactions from Carboxylic Acid Derivatives

The most direct and common approach to synthesizing N-methylbenzamides is the coupling of a benzoic acid derivative with methylamine. This transformation typically begins with the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A widely used method involves the conversion of the carboxylic acid, such as 5-fluoro-2-iodobenzoic acid, into a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ambeed.com The resulting 5-fluoro-2-iodo-benzoyl chloride can then be reacted with methylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct, to yield the desired N-methylbenzamide. bldpharm.com

Alternatively, a plethora of peptide coupling reagents can facilitate the direct amidation of carboxylic acids without the need to isolate the acyl chloride intermediate. This approach is often milder and tolerates a wider range of functional groups. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov These reagents form a highly reactive O-acylisourea intermediate in situ, which is then readily displaced by methylamine to form the amide bond. researchgate.net A recently developed method utilizes a system of N-iodosuccinimide (NIS), 1,4-diazabicyclo[2.2.2]octane (DABCO), and an N-heterocyclic carbene (NHC) precursor to mediate amide bond formation through a halogen-bonding activated intermediate. rsc.org

Table 1: Common Reagents for Amidation of Carboxylic Acid Derivatives

Activation Method Reagent(s) Intermediate Key Features
Acyl Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Acyl Chloride Highly reactive, generates HCl byproduct.
Carbodiimide Coupling EDC, DCC O-Acylisourea Milder conditions, good for sensitive substrates.
Additives HOBt, DMAP Activated Ester Suppresses side reactions and racemization.
Halogen-Bonding Mediation NIS, DABCO, NHC Acyloxybenzimidazolium Novel method with specific activation mechanism. rsc.org

Convergent Synthesis Approaches

Convergent synthesis, particularly through multicomponent reactions (MCRs), offers an efficient alternative for constructing complex molecules like polysubstituted N-methylbenzamides from simple precursors in a single step. nih.gov These reactions are characterized by high atom economy and the rapid generation of molecular diversity.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. While not a direct route to simple N-methylbenzamides, variations and strategic choice of components can yield related structures. For instance, by using a pre-formed Schiff base and a suitable carboxylic acid and isocyanide, complex amide scaffolds can be assembled efficiently. nih.gov

Another relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction involves an aldehyde, an isocyanide, and an amidine (or a related nitrogen nucleophile) to produce substituted imidazo-fused heterocycles. By carefully selecting the building blocks, this strategy allows for the rapid assembly of complex scaffolds that can be further elaborated into target benzamides.

While specific applications of these MCRs for the direct synthesis of this compound are not widely reported, they represent a powerful strategic alternative to linear, stepwise synthesis, especially in the context of library synthesis for drug discovery. rug.nl

Regioselective Halogenation: Introduction of Fluorine and Iodine

The precise placement of fluorine and iodine on the benzamide (B126) scaffold is critical for its intended properties. This requires careful consideration of electrophilic aromatic substitution principles, including the directing effects of existing substituents and the choice of halogenating agent. The synthesis can proceed by halogenating a pre-formed N-methylbenzamide or by halogenating a benzoic acid precursor prior to amidation.

Direct Aromatic Fluorination Techniques for Benzamide Scaffolds

Direct electrophilic fluorination of aromatic rings is a challenging transformation due to the high reactivity of fluorinating agents. masterorganicchemistry.com Modern reagents have made this process more manageable and selective. The most common electrophilic fluorine sources are N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). nih.govmpg.de

The introduction of fluorine onto a benzamide scaffold is governed by the directing effects of the substituents present. An amide group is an ortho-, para-directing deactivator, while an iodine atom is also an ortho-, para-directing deactivator. If one were to attempt to fluorinate an iodinated benzamide, the reaction would be sluggish due to the deactivating nature of both groups, and regioselectivity could be an issue. For example, direct fluorination of 2-iodo-N-methylbenzamide would likely be difficult and could yield a mixture of products. A more common strategy involves introducing the fluorine atom early in the synthesis, often on a more activated precursor.

Regioselective Iodination Methods for Aromatic Systems (e.g., Electrophilic, Directed)

Electrophilic iodination is a more straightforward process than fluorination. masterorganicchemistry.com Various reagents can achieve this transformation, with N-iodosuccinimide (NIS) being one of the most common due to its mild nature and ease of handling. youtube.com The regioselectivity of the iodination is dictated by the electronic properties of the substituents on the aromatic ring.

In the context of synthesizing this compound, a plausible route involves the iodination of a fluorine-containing precursor like N-methyl-3-fluorobenzamide. The fluorine atom is a deactivating, ortho-, para-directing group. The N-methylamide group is also ortho-, para-directing. The combined directing effects would favor electrophilic attack at the positions ortho and para to the fluorine and ortho to the amide. The position ortho to the fluorine and meta to the amide (C2 position) is sterically hindered and electronically favored, making it a likely site for iodination.

Table 2: Common Reagents for Electrophilic Iodination

Reagent Activating Agent/Conditions Key Features
Iodine (I₂) Nitric acid (HNO₃), Silver salts Classic method, often requires strong oxidants.
N-Iodosuccinimide (NIS) Trifluoroacetic acid (TFA) (optional) Mild, easy to handle, widely used. youtube.com
Iodine Monochloride (ICl) Lewis acids (e.g., AlCl₃) Highly reactive electrophile.
Hypervalent Iodine Reagents N/A Can act as iodine source in certain reactions.

Sequential Halogenation Protocols and Orthogonal Reactivity

The synthesis of di-halogenated compounds like this compound, where the halogens have different electronic and steric requirements, necessitates a carefully planned sequential introduction. The order of halogenation is crucial and depends on the directing effects of the substituents and the reactivity of the halogenating agents.

A key challenge is achieving orthogonal reactivity, where one halogenation reaction can be performed without affecting a previously installed group or a precursor to a second halogenation. A novel strategy to achieve this involves the use of aryl germanes. nih.govnih.gov Aryl trialkylgermanes show remarkable stability under harsh electrophilic fluorination conditions but are highly reactive towards electrophilic iodination and bromination. nih.gov This allows for a sequence where an aryl germane (B1219785) can be fluorinated first, and then the germane moiety can be selectively replaced by iodine, providing excellent regiochemical control. nih.govnih.gov

For a more traditional approach, one must consider the directing effects. Starting with 3-fluorobenzoic acid, the fluorine atom directs incoming electrophiles to the ortho and para positions. Iodination would likely occur at the C2 or C6 positions. Separation of the desired 5-fluoro-2-iodobenzoic acid isomer would be necessary before proceeding to the amidation step. The success of such a sequence relies heavily on the ability to control the regioselectivity of the electrophilic aromatic substitution steps and efficiently separate any resulting isomers. youtube.com

Optimization of Reaction Conditions and Process Intensification

The efficient synthesis of This compound from its precursor, 5-fluoro-2-iodobenzoic acid , and methylamine hinges on the careful selection and optimization of reaction parameters. These parameters are crucial for maximizing product yield and purity while minimizing reaction times and the formation of byproducts.

Solvent Selection and Reaction Temperature Regimes

The choice of solvent is a critical factor that can significantly influence the rate and outcome of the amidation reaction. The solubility of reactants, the stability of intermediates, and the reaction temperature are all dictated by the solvent system. For the synthesis of halogenated benzamides, a range of solvents can be considered, each with its own advantages and disadvantages.

A typical starting point for the synthesis of related benzamides involves the use of polar aprotic solvents such as toluene (B28343) or chlorobenzene, particularly when employing piperazine (B1678402) as the amine source. These solvents are often chosen for their ability to dissolve the reactants and for their relatively high boiling points, which allow for reactions to be conducted at elevated temperatures to drive the reaction to completion. For instance, in the synthesis of related benzoxazoles, changing the solvent from dimethylsulfoxide to toluene has been shown to simplify workup and improve yields.

The reaction temperature is another key variable that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts and decomposition of the desired product. Therefore, an optimal temperature regime must be established to balance reaction speed and selectivity. For many amidation reactions, temperatures ranging from ambient to reflux conditions are explored.

SolventTemperature (°C)Observations
TolueneRefluxGood solubility for many aryl halides and amines, facilitates water removal.
ChlorobenzeneRefluxHigher boiling point than toluene, suitable for less reactive substrates.
Dichloromethane (DCM)Room Temperature - RefluxLower boiling point, useful for reactions with heat-sensitive compounds.
Tetrahydrofuran (THF)Room Temperature - RefluxGood solvent for a wide range of organic compounds.
Dimethylformamide (DMF)Elevated TemperaturesHigh boiling point and good solvating power, but can be difficult to remove.

Catalyst Systems and Ligand Effects

The amidation of aryl iodides like 5-fluoro-2-iodobenzoic acid often requires a catalyst to proceed at a reasonable rate. Palladium-based catalysts are widely used for C-N cross-coupling reactions. The efficiency of these catalysts is highly dependent on the choice of ligand, which can influence the stability of the catalyst, the rate of oxidative addition, and the reductive elimination steps of the catalytic cycle.

For the synthesis of related N-benzylbenzamides, the activation of the carboxylic acid with isobutyl chloroformate in the presence of a base is a common strategy before the addition of the amine. In palladium-catalyzed aminations of aryl halides, ligands such as Xantphos have been shown to be effective. The selection of the appropriate ligand is crucial for achieving high yields and preventing the formation of side products. The steric and electronic properties of the ligand play a significant role in the catalytic activity.

Catalyst SystemLigandKey Features
Pd(OAc)₂XantphosCommonly used for C-N cross-coupling reactions, provides good stability and activity.
Isobutyl Chloroformate-Activates the carboxylic acid for amidation, often used with a non-nucleophilic base.
Indium/Acetic Acid-Used in one-pot reductive cyclization for the synthesis of related benzoxazoles.

Yield Enhancement and Purity Control Strategies

Maximizing the yield of This compound while ensuring high purity requires a combination of optimized reaction conditions and effective purification strategies. The stoichiometry of the reactants, reaction time, and the method of product isolation are all critical factors.

In many synthetic procedures, an excess of one reactant, often the more volatile or less expensive one like an amine, is used to drive the reaction to completion. Reaction monitoring by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Purification is a crucial final step. For halogenated benzamides, purification is often achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is critical for separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining a highly pure product. For instance, in the synthesis of related benzoxazoles, purification using column chromatography was necessary to remove unreacted N-piperazines.

Green Chemistry Principles in the Synthesis of Halogenated Benzamides

The application of green chemistry principles to the synthesis of fine chemicals like This compound is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes.

Atom Economy and Step Efficiency Analysis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. beilstein-journals.orgnih.govwiley-vch.de The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product.

The synthesis of This compound from 5-fluoro-2-iodobenzoic acid and methylamine is an amidation reaction that typically involves the formation of water as a byproduct. The atom economy for this reaction can be calculated as follows:

Reaction: C₇H₄FIO₂ + CH₅N → C₈H₈FINO + H₂O

Molecular Weight of this compound (C₈H₈FINO): 279.06 g/mol

Molecular Weight of 5-fluoro-2-iodobenzoic acid (C₇H₄FIO₂): 266.01 g/mol

Molecular Weight of methylamine (CH₅N): 31.06 g/mol

Total Molecular Weight of Reactants: 266.01 + 31.06 = 297.07 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (279.06 / 297.07) x 100 ≈ 93.9%

Solvent Minimization and Alternative Media (e.g., Aqueous, Solvent-Free)

Reducing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry. Research into alternative reaction media is ongoing. For the synthesis of halogenated benzamides, exploring the use of greener solvents or solvent-free conditions is an important area of development.

While many traditional methods rely on organic solvents, the possibility of conducting amidation reactions in aqueous media is being investigated. The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. However, the low solubility of many organic reactants in water presents a significant challenge. The development of water-soluble catalysts and surfactants can help to overcome these limitations.

Catalyst Recycling and Waste Reduction

The drive towards greener synthetic routes for halogenated N-methylbenzamides has led to significant innovations in catalyst technology and process optimization. Key strategies include the use of heterogeneous catalysts, the implementation of flow chemistry, and the adoption of greener solvent systems, all contributing to a more sustainable manufacturing lifecycle.

Heterogeneous Catalysis and Catalyst Recovery

Recent research has highlighted the efficacy of various supported palladium catalysts in amidation and cross-coupling reactions, which are often integral steps in the synthesis of halogenated benzamides. For instance, palladium nanoparticles immobilized on materials such as magnetic nanoparticles, polymers, and silica have demonstrated high catalytic activity and stability. rsc.orgorganic-chemistry.org

Table 1: Performance of Recyclable Heterogeneous Palladium Catalysts in Amidation and Cross-Coupling Reactions Relevant to Halogenated Benzamide Synthesis

Catalyst SupportReaction TypeSubstrate ExampleCatalyst Reusability (Cycles)Key Findings & Reference
Magnetic Nanoparticles (Fe₃O₄@SiO₂)Suzuki CouplingArylboronic acids with alkynyl bromidesUp to 16Minimal palladium leaching observed, offering a green and sustainable approach. organic-chemistry.org
Cross-linked Organic Polymer (COP-BINAP)Buchwald-Hartwig AminationAryl halides with aminesAt least 5Maintained high catalytic activity and structural stability with consistent Pd loading. rsc.org
Cellulose NanofiberSuzuki and Heck CouplingAryl halides with various coupling partnersAt least 6Negligible palladium leaching and convenient separation from products. mdpi.com

The challenge of catalyst leaching, where metal particles detach from the support and enter the product stream, remains a significant concern. mdpi.com This not only contaminates the final product, necessitating costly purification steps, but also reduces the catalyst's long-term efficacy. ntnu.no Advanced catalyst design, focusing on strong catalyst-support interactions, is crucial to mitigate this issue.

Flow Chemistry for Enhanced Sustainability

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages in terms of safety, efficiency, and sustainability. amt.ukresearchgate.net In the context of synthesizing halogenated N-methylbenzamides, flow reactors enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities.

The smaller reaction volumes inherent to flow systems enhance mass and heat transfer, which is particularly beneficial for reactions like hydrogenations and halogenations that may be part of the synthetic route. amt.uk Furthermore, packed-bed reactors containing heterogeneous catalysts can be seamlessly integrated into flow setups, simplifying catalyst handling and recycling. rsc.org This approach minimizes manual intervention and reduces the generation of solvent waste associated with catalyst filtration in batch processes.

Solvent Waste Minimization and Green Alternatives

Solvents constitute a significant portion of the waste generated in pharmaceutical and fine chemical manufacturing. rsc.orgresearchgate.net The use of hazardous solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chlorinated hydrocarbons is common in the synthesis of complex molecules. A key aspect of waste reduction is the substitution of these traditional solvents with greener alternatives.

Research into sustainable fluorination reactions, a key step for many halogenated compounds, has explored the use of less toxic solvents like γ-valerolactone (GVL) and cyclopentanone. wpmucdn.com While challenges such as solvent stability and reaction efficiency at different temperatures exist, these studies pave the way for reducing the environmental footprint of such processes. wpmucdn.com

The integration of these advanced methodologies—utilizing robust, recyclable heterogeneous catalysts, adopting continuous flow manufacturing, and prioritizing the use and recycling of green solvents—is fundamental to the development of truly sustainable industrial processes for the synthesis of this compound and other valuable halogenated N-methylbenzamides.

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 2 Iodo N Methylbenzamide

Cross-Coupling Chemistry Utilizing the Aryl Iodide Moiety

The aryl iodide functionality of 5-fluoro-2-iodo-N-methylbenzamide serves as a versatile linchpin for the construction of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C–I bond, being the weakest among the aryl halides, allows for facile oxidative addition to low-valent transition metal catalysts, initiating a range of powerful cross-coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like this compound are well-suited for these transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org For a substrate like this compound, this reaction would produce a 5-fluoro-N-methyl-2-arylbenzamide. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. rsc.orgorganic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. youtube.com The mechanism also begins with oxidative addition of the C-I bond to Pd(0). The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to release the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base. youtube.com

Sonogashira Coupling: This reaction forges a bond between the aryl iodide and a terminal alkyne. researchgate.netnih.gov The catalytic cycle typically involves both palladium and a copper co-catalyst. The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the arylpalladium(II) complex and the copper acetylide, followed by reductive elimination, yields the arylated alkyne. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions for 2-Iodobenzamide (B1293540) Scaffolds

Reaction Coupling Partner Key Reagents Product Type
Suzuki-Miyaura Arylboronic Acid Pd Catalyst, Base Biaryl
Heck Alkene Pd Catalyst, Base Substituted Alkene
Sonogashira Terminal Alkyne Pd Catalyst, Cu(I) salt, Base Aryl Alkyne

The Ullmann condensation is a classical copper-mediated reaction for forming carbon-heteroatom bonds, particularly C-O and C-N bonds. wikipedia.org While traditionally requiring harsh conditions like high temperatures and stoichiometric copper, modern methods often use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

In the context of this compound, an Ullmann-type reaction, specifically a Goldberg N-arylation, could be used to couple the aryl iodide with an amine. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl iodide. nih.gov These reactions are crucial for synthesizing complex molecules, including quinazolinones, through domino processes that start with a copper-catalyzed Ullmann-type coupling. rsc.orgnih.gov The reactivity of aryl iodides is generally higher than that of other aryl halides in these processes. wikipedia.org

Nickel catalysts have emerged as a powerful and often more economical alternative to palladium for cross-coupling reactions. nih.gov They can couple aryl iodides with a variety of partners, including organozinc reagents (Negishi coupling), organoboron reagents (Suzuki-Miyaura coupling), and even perform reductive couplings. acs.orgrsc.orgnih.gov

A key feature of nickel catalysis is its ability to participate in different mechanistic pathways. For instance, nickel-catalyzed reductive cross-coupling reactions can effectively couple aryl iodides with partners like trifluoromethyl oxirane or α-chloroesters. nih.govacs.orgrsc.orgnih.gov The mechanism often involves the oxidative addition of the aryl iodide to a Ni(0) species, followed by subsequent steps that depend on the specific coupling partner and reaction conditions. acs.org

When the coupling partners or the resulting products contain stereocenters, the stereochemical outcome of the reaction is a critical consideration. In nickel-catalyzed cross-coupling reactions of benzylic electrophiles, the choice of ligand can remarkably control the stereochemistry, leading to either retention or inversion of configuration at the stereogenic center. nih.govrsc.org For example, using a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) can result in retention, whereas an N-heterocyclic carbene (NHC) ligand like SIMes can lead to inversion. nih.gov This control is attributed to different reaction pathways dictated by the ligand's electronic and steric properties. rsc.org

For a substrate like this compound, if it were coupled with a chiral partner, the resulting product could exhibit atropisomerism (axial chirality) due to hindered rotation around the newly formed biaryl bond. The N-methylamido group and the fluoro substituent would influence the rotational barrier, and the specific coupling conditions could potentially influence the diastereomeric ratio of the atropisomeric products. Stereospecific palladium-catalyzed cross-coupling reactions, often involving chiral ligands or auxiliaries, are also instrumental in controlling the stereochemistry of products. nih.gov

The Role of Iodine in Hypervalent Iodine Chemistry and Catalysis

The iodine atom in 2-iodobenzamide derivatives is not just a leaving group in cross-coupling; it can also be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. nih.govnih.gov These reagents are valuable oxidants and group-transfer agents in their own right, known for their low toxicity and mild reactivity compared to many heavy metal-based reagents. organic-chemistry.org

The ortho-amido group in this compound can play a crucial role in the synthesis and stability of cyclic hypervalent iodine reagents. Oxidation of the iodoarene precursor with common oxidants like peroxy acids (e.g., m-CPBA), sodium perborate, or even sodium hypochlorite (B82951) in the presence of an acid or other nucleophiles can generate stable cyclic iodine(III) compounds. nsf.govorganic-chemistry.org

For example, oxidation of a 2-iodobenzamide with an oxidant like m-CPBA can lead to the formation of a benziodoxolone derivative, a type of cyclic hypervalent iodine(III) reagent. frontiersin.org In these structures, the iodine is part of a five-membered ring, stabilized by the adjacent amide group. These cyclic reagents, such as vinylbenziodoxolones (VBX), are powerful reagents for transferring the group attached to the iodine, for instance, in the vinylation of thiols. frontiersin.org The formation of these stable cyclic structures is a key advantage offered by the 2-iodobenzamide scaffold. core.ac.ukrsc.org

Table 2: Common Oxidants for Hypervalent Iodine Synthesis

Oxidant Typical Conditions Precursor Product Type
m-Chloroperoxybenzoic acid (m-CPBA) Acetic acid Iodoarene (Diacetoxyiodo)arene
Sodium perborate Acetic acid Iodoarene (Diacetoxyiodo)arene
Oxone Trifluoroacetic acid Iodoarene [Bis(trifluoroacetoxy)iodo]arene
Sodium hypochlorite Acetic acid Iodoarene (Diacetoxyiodo)arene

These generated hypervalent iodine reagents can then be used in a wide array of synthetic transformations, including oxidations of alcohols and sulfides, or as precursors for more complex reagents used in C-H functionalization and amination reactions. organic-chemistry.orgnih.govnih.gov

Mechanistic Aspects of Oxidation Reactions Catalyzed by Benzamide-Derived Hypervalent Iodine Species

The iodine atom in 2-iodobenzamides, such as this compound, can be oxidized to a hypervalent state, typically iodine(V), to generate a potent oxidizing agent. These species are often formed in situ from the corresponding iodoarene by a terminal oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄). nsf.gov The resulting hypervalent iodine compound, for instance, a 2-iodoxybenzoic acid (IBX) derivative, can then participate in a variety of oxidation reactions, including the conversion of alcohols to carbonyl compounds. nsf.govacsgcipr.org

The catalytic cycle for the oxidation of alcohols using a 2-iodobenzamide-derived catalyst generally involves several key steps. nsf.gov Initially, the iodoarene is oxidized by the co-oxidant to the active iodine(V) species. acsgcipr.org This species then reacts with the alcohol, which displaces a ligand on the iodine center. Following this, a process which may involve a "hypervalent twist" facilitates the elimination of the oxidized product (aldehyde or ketone) and the reduced form of the iodine catalyst. acsgcipr.org The reduced iodoarene can then be re-oxidized by the terminal oxidant to re-enter the catalytic cycle. nsf.gov

A proposed mechanism for the oxidation of alcohols by in-situ generated IBX involves the initial oxidation of the 2-iodobenzoic acid derivative to IBX by the co-oxidant. nsf.gov The IBX then oxidizes the alcohol, leading to the formation of the corresponding carbonyl compound and a reduced form of IBX. This reduced species is subsequently re-oxidized to IBX to continue the catalytic process. nsf.gov In some cases, particularly with benzylic alcohols, the mechanism may proceed via a benzylic hydrogen atom abstraction by the I=O bond of the hypervalent iodine species, followed by a single-electron transfer (SET) process. nsf.gov

The presence of a fluorine atom at the 5-position of the benzamide (B126) ring is expected to influence the electronic properties of the iodoarene precursor. Electron-withdrawing groups can make the iodoarene more difficult to oxidize to the active hypervalent iodine(V) state. nih.gov This is due to the increased oxidation potential of the fluorinated iodoarene. Consequently, harsher reaction conditions might be necessary to achieve the initial oxidation step and generate the catalytic species. However, once formed, the electron-withdrawing nature of the fluorine may enhance the electrophilicity and oxidizing power of the hypervalent iodine center.

The N-methylbenzamide moiety itself plays a crucial role. The amide group can influence the solubility and stability of the hypervalent iodine species. Furthermore, the N-substituent can sterically and electronically modulate the reactivity of the catalyst. Studies on related 2-iodobenzamide catalysts have shown their effectiveness in alcohol oxidation at room temperature. researchgate.net

Ligand Effects on Hypervalent Iodine Reactivity

The reactivity of hypervalent iodine species can be significantly tuned by the nature of the ligands attached to the iodine center. These ligands, often referred to as ancillary ligands, can influence the stability, solubility, and oxidizing power of the reagent, as well as the selectivity of the reaction. mdpi.comrsc.orgnih.gov

In the context of oxidation reactions catalyzed by species derived from this compound, the primary ligands are the benzamide backbone itself and the groups introduced from the oxidant (e.g., oxo and hydroxyl groups from Oxone). However, the reactivity can be modulated by the addition of other ligands or by modifying the structure of the iodoarene precursor.

The choice of ligands on the hypervalent iodine reagent is critical for its performance in catalytic cycles. For instance, in transition metal chemistry where hypervalent iodine reagents are used as oxidants, carboxylate ligands like acetate (B1210297) are often successful in catalytic manifolds as they can be transferred to the metal center and participate in subsequent reductive elimination. mdpi.com In contrast, chloride ligands might be better for stabilizing and isolating high-valent metal complexes. mdpi.com These principles can be extended to organocatalysis with hypervalent iodine reagents.

The electronic properties of the ligands are paramount. Electron-donating ligands can increase the electron density on the iodine center, potentially making it a milder oxidant. Conversely, electron-withdrawing ligands, such as trifluoroacetate, can enhance the electrophilicity and oxidizing strength of the hypervalent iodine species. mdpi.com The fluorine atom in the 5-position of the benzamide ring of the target compound acts as a built-in electron-withdrawing group, which is expected to increase the reactivity of the corresponding hypervalent iodine catalyst. nih.gov

Steric effects of the ligands also play a significant role. Bulky ligands can influence the substrate scope of the catalyst by controlling access to the iodine center. They can also impact the selectivity of the reaction, for example, by favoring the oxidation of less sterically hindered substrates. The N-methyl group in this compound, while not exceedingly large, contributes to the steric environment around the iodine atom.

Furthermore, ligand exchange is a fundamental process in hypervalent iodine chemistry. princeton.edu The ability of a substrate or an additive to exchange with the ligands on the iodine center is a key step in many reaction mechanisms. The rate and equilibrium of this ligand exchange can be influenced by the nature of the ancillary ligands already present on the iodine. For instance, studies on the hydrolysis of binaphthyl-based chiral λ³-iodanes have shown that these reagents are easily hydrolyzed, which limits their stereoselectivity, highlighting the importance of ligand stability. nih.gov

In some catalytic systems, the addition of salts with non-coordinating anions, such as LiBF₄, can activate the hypervalent iodine catalyst. nih.gov This is proposed to occur via a salt metathesis that generates a more reactive cationic hypervalent iodoarene species. nih.gov

Catalyst SystemLigand/Substituent EffectOutcomeReference
Iodoarene/Oxone2-Iodobenzamide vs. other iodoarenes2-Iodobenzamide catalysts can be highly reactive for alcohol oxidation at room temperature. researchgate.net
Aryl-IF₂ / Aryl-IF₄ortho-Substituents on iodoareneInhibit further oxidation of I(III) to I(V) species. nih.gov
Pd(II)/Hypervalent IodineCarboxylate vs. Halide ligandsCarboxylates are effective in catalytic C-O bond formation; halides can stabilize high-valent species. mdpi.com
Iodotoluene/Selectfluor/LiBF₄LiBF₄ as an activatorGenerates a more reactive cationic hypervalent iodine species, enabling amide and alkene coupling. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorinated and Iodinated Benzamide Systems

The aromatic ring of this compound is substituted with two halogen atoms, making it a substrate for nucleophilic aromatic substitution (SNAr) reactions. The outcome and rate of these reactions are governed by the identity and position of the halogens and the stereoelectronic effects of the substituents.

Influence of Halogen Identity and Position on SNAr Reactivity

In SNAr reactions, the nature of the leaving group is a critical factor. For halogen leaving groups, the typical reactivity order in activated aryl systems is F > Cl ≈ Br > I. This is known as the "element effect" and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, which is often the rate-determining step. thieme-connect.de

However, in the case of this compound, the situation is more complex. The molecule possesses both a "good" leaving group for SNAr (fluorine) and a "poor" one (iodine) based on the classical element effect. The positions of the halogens relative to the electron-withdrawing amide group are also crucial. The amide group at the 1-position activates the ring towards nucleophilic attack, particularly at the ortho and para positions. In this molecule, the iodine is at the ortho position (position 2), and the fluorine is at the meta position relative to the iodine (position 5).

The iodine at the ortho position is sterically accessible and is at a position activated by the amide group. While iodine is generally a poor leaving group in classical SNAr, its large size and polarizability can sometimes facilitate substitution, especially with soft nucleophiles or under transition-metal-catalyzed conditions.

The fluorine at the 5-position is para to the iodine and meta to the amide group. The electron-withdrawing effect of the amide group is less pronounced at the meta position. Therefore, direct substitution of the fluorine via a classical SNAr mechanism might be less favorable than substitution at the iodine position, which is ortho to the activating group.

Recent studies on the functionalization of unactivated fluoroarenes have shown that C-F bonds can be functionalized under photoredox catalysis, overcoming the high bond strength of the C-F bond. nih.gov This suggests that under specific conditions, the fluorine atom in this compound could also be a site for substitution.

Ultimately, the regioselectivity of nucleophilic substitution on this compound will depend on the reaction conditions, including the nature of the nucleophile and the presence or absence of a catalyst. For classical SNAr, attack at the iodine-bearing carbon is likely favored due to its proximity to the activating amide group.

Substrate TypeHalogen Reactivity in SNArInfluencing FactorsReference
Activated Aryl HalidesF > Cl ≈ Br > IElectronegativity of halogen, rate-determining nucleophilic attack. thieme-connect.de
Unactivated FluoroarenesC-F bond is strong and generally unreactiveCan be activated by photoredox catalysis. nih.gov
PolyfluoroarenesC-F bonds can be substitutedHigh electronegativity of fluorine makes the arene core electrophilic. acs.org

Stereoelectronic Effects in SNAr Mechanisms

Stereoelectronic effects, which encompass the influence of orbital alignment and electronic distribution on reactivity, are crucial in determining the course of SNAr reactions. In the context of this compound, these effects dictate the stability of the Meisenheimer intermediate (in a stepwise mechanism) or the transition state (in a concerted mechanism) and thus influence the reaction rate and regioselectivity.

The mechanism of SNAr reactions can be either a two-step addition-elimination process involving a discrete Meisenheimer complex or a concerted process (cSNAr). acs.org Computational studies have suggested that many reactions previously assumed to be stepwise may, in fact, be concerted. acs.org The choice between these pathways is influenced by factors such as the solvent, the nucleophile, and the substituents on the aromatic ring. acs.org

The electron-withdrawing amide group in this compound plays a key stereoelectronic role. Through its -I (inductive) and -M (mesomeric) effects, it withdraws electron density from the aromatic ring, making it more electrophilic and stabilizing the negative charge that develops during nucleophilic attack. The orbital overlap between the p-orbitals of the aromatic system and the orbitals of the carbonyl group is essential for this stabilization.

The conformation of the N-methylamide group relative to the aromatic ring can also be important. For effective resonance stabilization, the amide group should be as coplanar with the ring as possible. The presence of the bulky iodine atom at the ortho position may cause some steric hindrance, potentially leading to a slight twisting of the amide group out of the plane of the ring. This could, in turn, affect the degree of activation provided by the amide group.

The fluorine atom at the 5-position primarily exerts a strong inductive electron-withdrawing effect (-I effect), further activating the ring towards nucleophilic attack. Its stereoelectronic influence is mainly through-bond, polarizing the sigma framework of the molecule.

Theoretical investigations have highlighted the importance of orbital interactions in determining stereochemical outcomes in related systems. wikipedia.org For the SNAr reaction of this compound, the interaction between the incoming nucleophile's HOMO and the aromatic ring's LUMO is the key orbital interaction. The energy and shape of the LUMO will be significantly influenced by the stereoelectronic effects of the amide, fluorine, and iodine substituents.

Other Transformation Reactions and Functional Group Interconversions

Beyond its involvement in hypervalent iodine chemistry and SNAr reactions, this compound can participate in a range of other transformations, most notably C-H functionalization reactions where the amide group acts as a directing group.

C-H Functionalization Strategies

The amide functionality, particularly the N-methylamide group, can act as a directing group in transition-metal-catalyzed C-H activation reactions. nih.govnih.govrsc.org This strategy allows for the selective functionalization of C-H bonds that are otherwise unreactive, typically at the ortho position to the directing group. In the case of this compound, the primary C-H bond available for such directed functionalization is at the 6-position.

Rhodium(III)-catalyzed C-H activation is a powerful tool for the functionalization of benzamides. nih.govresearchgate.net These reactions often proceed via a cyclometalated intermediate where the rhodium catalyst is coordinated to the amide oxygen and has formed a C-Rh bond at the ortho position. This intermediate can then react with a variety of coupling partners, such as alkynes or alkenes, to form new C-C bonds. researchgate.net The N-substituent on the amide can influence the reactivity and selectivity of these transformations. beilstein-journals.org

Palladium-catalyzed C-H activation is another widely used strategy. rsc.org The N-methoxy amide directing group has been shown to be particularly versatile in Pd(II)-catalyzed C-H activation. nih.govrsc.org While the subject molecule has an N-methyl amide, the principles are similar. The amide group directs the palladium catalyst to the ortho C-H bond, enabling its functionalization.

The presence of the fluorine and iodine substituents on the ring can influence these C-H functionalization reactions. The electronic effects of the halogens can alter the reactivity of the C-H bond and the stability of the organometallic intermediates. The bulky iodine atom at the 2-position might sterically hinder C-H activation at the 6-position to some extent, although this would depend on the specific catalyst and reaction conditions.

Below is a table summarizing some C-H functionalization strategies that employ benzamide derivatives as directing groups, which are relevant to the potential reactivity of this compound.

CatalystCoupling PartnerProduct TypeCommentsReference
Rh(III)AlkynesIsoquinolonesProceeds via C-H/N-H activation. Tolerant of halide substituents. researchgate.net
Rh(III)MethyleneoxetanonesChain alkylated benzamides or 1H-benzo[c]azepine-1,3(2H)-dionesSolvent-controlled chemoselectivity. nih.gov
Pd(II)VariousIntramolecular amidation, intermolecular chlorinationN-methoxy amide is a versatile directing group for both sp² and sp³ C-H activation. rsc.org
Rh(III)1,6-allene-enesEight-membered lactamsFormal [4+2+2] cyclization.

Cyclization and Annulation Reactions Employing Halogenated Benzamides as Building Blocks

Halogenated benzamides, particularly those bearing an iodine atom at the ortho position, are valuable precursors for the synthesis of a wide range of heterocyclic compounds through cyclization and annulation strategies. The carbon-iodine bond is susceptible to oxidative addition by various transition metals, initiating catalytic cycles that lead to the formation of new rings.

Palladium-catalyzed reactions are prominent in this context. For instance, an efficient intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom has been developed to synthesize 3-acyl isoindolin-1-ones. organic-chemistry.org This process typically utilizes a palladium catalyst such as Pd₂(dba)₃ with a suitable ligand like Xantphos. The reaction proceeds under mild conditions and gives good yields of the cyclized products. organic-chemistry.org Interestingly, exposing the initial products to air can lead to the formation of 3-hydroxy-3-acylisoindolin-1-ones. organic-chemistry.org While this specific reaction has not been reported for this compound, the methodology is highly relevant.

N-methyl or methoxy (B1213986) benzamides have been shown to react with benzynes in the presence of Pd(OAc)₂, an organic acid, and K₂S₂O₈ to yield tricyclic phenanthridinone derivatives. nih.gov This type of annulation, involving C-H activation and aryne insertion, highlights another potential reaction pathway for appropriately substituted iodobenzamides.

Copper-catalyzed reactions also offer a powerful means to construct heterocyclic systems from 2-iodobenzamides. For example, N-substituted 2-iodobenzamides can undergo a cascade reaction with enaminones in the presence of a copper catalyst to form quinazolinones. rsc.org This domino process involves an Ullmann-type coupling, a Michael addition, and a retro-Mannich reaction. rsc.org Furthermore, copper-catalyzed intramolecular cyclizations of related systems, such as substituted 2-iodobenzophenones, have been demonstrated under both thermal and microwave conditions. documentsdelivered.com The chemoselective cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides can be directed by the choice of reaction conditions; a copper-catalyzed Ullmann coupling leads to N-attack and the formation of triazole-fused lactams. rsc.org

Rhodium catalysts have been employed for the annulation of benzamides through C-H activation. For example, the rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides provides a direct route to 3-(imino)isoindolinones. nih.gov While this specific example does not involve a halogenated benzamide, rhodium-catalyzed C-H activation/alkenylation of even electron-poor benzamides has been achieved electrochemically, demonstrating the broad utility of this approach. nih.gov A rhodium-catalyzed cascade C–H activation/annulation of free NH-sulfoximines with maleimides also showcases the potential for constructing complex fused-thiazine derivatives. rsc.org

Aryl iodide-catalyzed intramolecular oxy-cyclization of 2-alkenylbenzamides represents a metal-free approach to benzoiminolactones, highlighting the diverse reactivity of the iodo-substituent. rsc.org

Table 1: Examples of Cyclization and Annulation Reactions of Halogenated Benzamides

Catalyst/Reagent Reactant(s) Product Type Reference
Pd₂(dba)₃ / Xantphos 2-Iodobenzamides with a 2-oxoethyl group 3-Acyl isoindolin-1-ones organic-chemistry.org
Pd(OAc)₂ / K₂S₂O₈ N-Methyl or methoxy benzamides and benzynes Phenanthridinone derivatives nih.gov
Copper Catalyst N-Substituted 2-iodobenzamides and enaminones Quinazolinones rsc.org
[RhCl₂Cp*]₂ / Cu(OAc)₂ N-Benzoylsulfonamide and isocyanide 3-(Imino)isoindolinones nih.gov
ArI / mCPBA 2-Alkenylbenzamides Benzoiminolactones rsc.org

Photo-induced Reactions of Iodobenzamides

The carbon-iodine bond in aryl iodides is known to be photosensitive, and its homolytic cleavage upon irradiation can generate highly reactive aryl radicals. This property opens up a range of photo-induced transformations that are often performed under mild, metal-free conditions.

A general protocol for the photo-induced cross-coupling of aryl iodides with alkenes has been developed. acs.orgnih.gov The proposed mechanism involves the generation of an aryl radical through the homolysis of the C-I bond of the photoexcited aryl iodide. This radical then adds to the alkene, initiating a radical cascade that leads to the cross-coupled product. acs.orgnih.gov This method is selective for the iodide over other halogens and is compatible with various functional groups. acs.org

Furthermore, a photo-induced aromatic Finkelstein iodination reaction has been described, allowing for the synthesis of aryl iodides from aryl bromides at room temperature under UV light. nih.gov While this is a preparative method for aryl iodides, it underscores the photoreactivity of the C-I bond. The presence of a catalytic amount of elemental iodine can promote this reaction. acs.org

The generation of aryl radicals from aryl iodides via visible-light photoredox catalysis can also lead to intramolecular reactions. For instance, an intramolecular 1,5-hydrogen transfer reaction of aryl radicals has been utilized for the synthesis of natural product scaffolds under mild conditions. rsc.org

While direct studies on the photochemistry of this compound are not extensively reported, the established reactivity of aryl iodides suggests that it would be a viable substrate for such transformations. The irradiation of this compound could lead to the formation of a 4-fluoro-2-(N-methylcarbamoyl)phenyl radical. This reactive intermediate could then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or an intramolecular reaction if a suitable hydrogen donor is present in the molecule. For comparison, the photolysis of N-alkyl-N-nitrososulfonamides is known to proceed via homolysis of the N-N bond to form an amide radical, which can then abstract a hydrogen atom. researchgate.net

Visible-light-induced deaminative [4+2] annulation reactions of alkynes and N-amidepyridinium salts to synthesize isoquinolones further highlight the potential of photo-initiated radical processes in constructing complex heterocyclic systems from amide-containing precursors. rsc.org

Table 2: Examples of Photo-induced Reactions of Aryl Iodides

Reaction Type Reactants Conditions Key Intermediate Reference
Cross-Coupling Aryl iodide, Alkenes Photo-irradiation Aryl radical acs.orgnih.gov
Aromatic Finkelstein Iodination Aryl bromide, NaI UV light, catalytic I₂ - nih.govacs.org
Intramolecular 1,5-H Transfer Aryl iodide with appropriate side chain Visible-light photoredox catalysis Aryl radical rsc.org

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Iodo N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the precise arrangement of atoms within a molecule. For 5-fluoro-2-iodo-N-methylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D NMR techniques, provides a comprehensive understanding of its structure.

¹H NMR for Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. organicchemistrydata.orgunn.edu.ng The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons and the fluorine atom. mdpi.com The N-methyl protons typically appear as a singlet, while the amide proton shows a broader signal that can be influenced by solvent and temperature. researchgate.netucl.ac.uk The coupling constants (J) provide valuable information about the connectivity and spatial relationships between protons. mdpi.com

Table 1: ¹H NMR Spectroscopic Data

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H Data not available Data not available Data not available
Aromatic-H Data not available Data not available Data not available
Aromatic-H Data not available Data not available Data not available
NH Data not available Data not available Data not available

Note: Specific chemical shift and coupling constant values for this compound are not publicly available in the searched resources. The table is a template for the expected data.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. nih.govdocbrown.info Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The aromatic carbons show a range of chemical shifts influenced by the fluorine and iodine substituents. The N-methyl carbon appears at a characteristic upfield position.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (ppm)
C=O Data not available
C-I Data not available
C-F Data not available
Aromatic-C Data not available
Aromatic-C Data not available
Aromatic-C Data not available
Aromatic-C Data not available

Note: Specific chemical shift values for this compound are not publicly available in the searched resources. The table is a template for the expected data.

¹⁹F NMR for Fluorine Environments and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in the molecule. huji.ac.ilbiophysics.orgwikipedia.org The fluorine atom in this compound will produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the surrounding substituents. thermofisher.comucsb.edu Furthermore, the fluorine signal will exhibit coupling to adjacent protons, providing additional structural confirmation. wikipedia.org

Table 3: ¹⁹F NMR Spectroscopic Data

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)

Note: Specific chemical shift and coupling constant values for this compound are not publicly available in the searched resources. The table is a template for the expected data.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments is employed. slideshare.netharvard.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is crucial for establishing the connectivity across quaternary carbons and between the aromatic ring, the amide group, and the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing correlations between the N-methyl protons and nearby aromatic protons. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

HRMS provides a highly accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition with high confidence. nih.govthermofisher.comresearchgate.netnih.govub.edu The exact mass measurement distinguishes the target compound from other molecules with the same nominal mass.

Table 4: HRMS Data

Ion Calculated Exact Mass Observed Exact Mass
[M+H]⁺ Data not available Data not available
Fragment 1 Data not available Data not available

Note: Specific exact mass and fragmentation data for this compound are not publicly available in the searched resources. The table is a template for the expected data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. researchgate.netlibretexts.orgyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the amide group, N-H stretching and bending vibrations, C-H stretching of the aromatic and methyl groups, and C-F and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and can be useful for identifying the vibrations of the aromatic ring and the carbon-iodine bond.

The positions and intensities of these vibrational bands can also offer insights into the conformational properties of the molecule and any intermolecular interactions, such as hydrogen bonding involving the amide group.

Table 5: Vibrational Spectroscopy Data

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch Data not available Data not available
C=O Stretch Data not available Data not available
Aromatic C-H Stretch Data not available Data not available
Aliphatic C-H Stretch Data not available Data not available
C-F Stretch Data not available Data not available

Note: Specific vibrational frequency data for this compound are not publicly available in the searched resources. The table is a template for the expected data.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A study of this compound using this method would provide invaluable insights into its molecular geometry, bond lengths, bond angles, and torsion angles.

Hypothetical Data Presentation:

Had experimental data been available, it would be presented in a table similar to this:

Crystallographic Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
ZValue
Density (calculated) (g/cm³)Value
R-factor (%)Value

Furthermore, an analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (likely involving the amide N-H and C=O groups), halogen bonding (involving the iodine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial in governing the physical properties of the compound in the solid state.

Other Advanced Analytical Techniques (e.g., Elemental Analysis, Chromatography for Purity Assessment)

To confirm the elemental composition and assess the purity of a synthesized compound like this compound, several other analytical techniques are essential.

Elemental Analysis

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. The results are typically compared against the theoretically calculated values.

Hypothetical Elemental Analysis Data:

Element Calculated (%) Found (%)
Carbon (C)Calculated ValueExperimental Value
Hydrogen (H)Calculated ValueExperimental Value
Nitrogen (N)Calculated ValueExperimental Value

Chromatography for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a non-volatile solid compound. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would ideally show a single major peak, with the purity often expressed as a percentage of the total peak area. The retention time of the main peak would also be a characteristic of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength).

While the specific experimental data for this compound is not available, the methodologies described above represent the standard approach for its comprehensive characterization.

Computational and Theoretical Chemistry Studies of 5 Fluoro 2 Iodo N Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, which corresponds to the global minimum on the potential energy surface. For 5-fluoro-2-iodo-N-methylbenzamide, this involves optimizing bond lengths, bond angles, and dihedral angles.

The presence of the N-methyl amide group introduces rotational flexibility around the C(aryl)-C(O) and C(O)-N bonds. A conformational search would reveal different rotamers and their relative energies. It is expected that the trans conformation of the amide group (where the N-H proton is trans to the carbonyl oxygen) is significantly more stable than the cis conformation due to steric hindrance. Furthermore, the orientation of the amide group relative to the benzene (B151609) ring will be influenced by potential intramolecular hydrogen bonding and steric interactions with the bulky iodine atom at the ortho position. The planarity of the molecule is a key factor, as conjugation between the aromatic ring and the amide group contributes to stability.

A relaxed potential energy surface scan, varying the dihedral angles of the amide group, would map out the conformational energy landscape. This would identify the lowest energy conformer and any transition states connecting different conformers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (B3LYP/6-31G(d,p))
Bond LengthC-I~2.10 Å
C-F~1.35 Å
C=O~1.23 Å
C(O)-N~1.34 Å
Bond AngleC-C-I~120°
F-C-C~119°
Dihedral AngleC-C-C=O~20-30° (non-planar)

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the iodine atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is expected to be centered on the carbonyl carbon of the amide group and the carbon atom attached to the iodine, suggesting these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the aromatic ring and iodine atom
LUMO-1.2Primarily located on the carbonyl group and C-I bond
HOMO-LUMO Gap5.3Indicates moderate kinetic stability

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. cyberleninka.ru For this compound, calculations would predict the chemical shifts of the aromatic protons, the N-methyl protons, and the carbons in the benzene ring and amide group. The predicted shifts would be influenced by the electronic effects of the fluorine and iodine substituents.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. arxiv.org Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the amide, and various C-H, C-F, and C-I stretching and bending modes. Comparing the calculated spectrum with experimental data can help to confirm the structure and identify characteristic functional groups. cyberleninka.ru

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model reaction mechanisms, providing a deeper understanding of how chemical transformations occur. For this compound, this could involve modeling its synthesis, for example, the amidation of 2-iodo-5-fluorobenzoic acid with methylamine (B109427).

By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. Transition state theory allows for the location and characterization of the high-energy transition state structures that connect these species. This analysis provides valuable information about the activation energy of the reaction, which is directly related to the reaction rate.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a more realistic environment, such as in a solvent. nih.gov An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would provide insights into its conformational flexibility and how it interacts with solvent molecules. acs.org

These simulations can reveal the preferred conformations in solution and the nature of intermolecular interactions, such as hydrogen bonding between the amide group and water molecules. nih.gov This information is crucial for understanding the solubility and transport properties of the molecule. nih.govacs.org

Applications of 5 Fluoro 2 Iodo N Methylbenzamide As a Versatile Synthetic Building Block in Chemical Synthesis

Precursor in the Synthesis of Diverse Complex Organic Molecules

The inherent functionalities of 5-fluoro-2-iodo-N-methylbenzamide make it an ideal starting material for the synthesis of a wide array of complex organic molecules. The presence of both a reactive iodine atom and a directing N-methylamide group, complemented by the modulating effect of the fluorine atom, allows for sequential and site-selective reactions.

Introduction of Halogen Functionalities into Advanced Scaffolds

The this compound scaffold serves as a direct precursor for introducing fluorine and iodine into more complex molecular frameworks. The fluorine atom, known to enhance pharmacokinetic and physicochemical properties in medicinal chemistry, is an integral part of the initial structure. nih.govmdpi.com The iodine atom can be retained in the final product or participate in further reactions, but its initial presence is key to the molecule's synthetic utility. This dual-halogenated pattern is particularly useful in creating molecules for probing chemical space, where the distinct properties of fluorine and iodine can be exploited.

For instance, the synthesis of deuterium-substituted radioligands for the peripheral benzodiazepine (B76468) receptor (PBR) has utilized a related N-(5-fluoro-2-phenoxyphenyl) moiety, highlighting the importance of the 5-fluoro substitution pattern in developing complex probes. nih.gov

Enabling Site-Specific Functionalization via Halogen-Metal Exchange and Coupling Reactions

The carbon-iodine bond in this compound is the most reactive site for many transformations, particularly halogen-metal exchange and transition-metal-catalyzed coupling reactions. wikipedia.org The exchange of iodine for a metal, typically lithium or magnesium, occurs rapidly and with high selectivity, leaving the more stable carbon-fluorine and amide bonds intact. wikipedia.orgias.ac.in This generates a potent organometallic intermediate that can react with a wide variety of electrophiles to introduce new functional groups at the 2-position.

Halogen-Metal Exchange: This reaction is a cornerstone of organometallic chemistry. wikipedia.org The rate of exchange follows the trend I > Br > Cl, making the iodo-substituent on this compound the prime site for this reaction. wikipedia.org Using reagents like n-butyllithium (n-BuLi) or "turbo" Grignard reagents like iPrMgCl·LiCl can efficiently generate the corresponding aryllithium or arylmagnesium species. nih.govresearchgate.netresearchgate.net The N-methylamide group can act as a directing group in these metalations, further enhancing the reaction's regioselectivity. ias.ac.in

Table 1: Representative Halogen-Metal Exchange and Coupling Reactions

Reaction Type Reagents Product Type Ref.
Lithium-Halogen Exchange n-Butyllithium, Electrophile (E+) 2-Substituted-5-fluoro-N-methylbenzamide wikipedia.org
Magnesium-Halogen Exchange iPrMgCl·LiCl, Electrophile (E+) 2-Substituted-5-fluoro-N-methylbenzamide researchgate.netresearchgate.net
Suzuki Coupling Arylboronic acid, Pd catalyst 2-Aryl-5-fluoro-N-methylbenzamide researchgate.net
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 2-Alkynyl-5-fluoro-N-methylbenzamide researchgate.net

This table is illustrative and based on general reactivity patterns of aryl iodides.

These subsequent coupling reactions allow for the formation of C-C, C-N, and C-O bonds, dramatically increasing the molecular complexity from the initial benzamide (B126) scaffold.

Scaffold for the Construction of Fused and Bridged Heterocyclic Systems

The substitution pattern of this compound is well-suited for the synthesis of various heterocyclic systems. Following halogen-metal exchange, the resulting ortho-functionalized benzamide can undergo intramolecular cyclization reactions. For example, the Parham cyclization involves an intramolecular nucleophilic attack of the carbanion generated from lithium-halogen exchange onto an electrophilic side chain, which is a powerful method for forming heterocycles. wikipedia.org

Furthermore, the amide functionality itself can participate in cyclization reactions. For example, after transformation of the iodine substituent, the resulting intermediate can react with the amide nitrogen or carbonyl oxygen. This strategy has been used to create a variety of fused heterocyclic structures, such as triazolo[3,4-a]isoquinolines, through organoiodine(III) mediated intramolecular C-N bond formation. scispace.com The incorporation of fluorine into these heterocyclic systems is of significant interest as it can enhance their properties. nih.gov

Development of Novel Organoiodine Reagents and Catalysts

Aryl iodides are precursors to hypervalent iodine reagents, which are valued as environmentally benign oxidants and group transfer reagents in organic synthesis. nih.govresearchgate.netnih.govacs.org By oxidizing the iodine atom in this compound, it is possible to generate hypervalent iodine(III) or iodine(V) species.

These reagents, such as iodonium (B1229267) salts or iodylarenes, can then be used in a wide range of synthetic transformations. nih.govnih.gov For example, diaryliodonium salts, which could be synthesized from the title compound, are excellent arylating agents. diva-portal.orgnih.govbeilstein-journals.org The presence of the fluorine atom and the N-methylamide group could modulate the reactivity and selectivity of such novel organoiodine reagents. While specific reagents derived directly from this compound are not extensively reported, the underlying chemistry of aryl iodides strongly supports this potential application. nih.govillinois.edu The development of chiral hypervalent iodine reagents for asymmetric synthesis is a particularly active area of research. researchgate.net

Role in the Synthesis of Photochromic and Functional Materials Precursors

Benzamide-based structures have been investigated as precursors for functional materials like UV-absorbing dendrimers. rsc.orgresearchgate.net The strategic placement of functional groups on the benzamide core allows for the construction of larger, complex architectures with specific properties.

This compound can serve as a key building block for such materials. The iodo group provides a reactive handle for polymerization or for linking to other molecular units via coupling reactions. The fluorine atom can impart desirable properties such as thermal and chemical stability to the final material. For example, photochromic polyamides have been synthesized by incorporating spiropyran derivatives, which are complex heterocyclic systems, into the polymer backbone. mdpi.com The subject benzamide could be functionalized and then incorporated into polymer chains to create novel functional materials with tailored optical or electronic properties. The synthesis of fluorinated fluorophores for imaging applications is another area where such building blocks are valuable. mdpi.comacs.org

Strategy for Incorporating Fluorine and Iodine for Probing Chemical Spaces

The concurrent presence of fluorine and iodine in this compound offers a unique strategic advantage for designing molecules to probe chemical and biological spaces.

Fluorine: The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry and chemical biology. nih.govomicsonline.orguncsa.eduresearchgate.netnih.gov Its small size and high electronegativity can lead to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity. chemistryviews.org The use of ¹⁸F, a positron-emitting isotope, also makes fluorinated molecules valuable probes for Positron Emission Tomography (PET) imaging. nih.govnih.gov

Iodine: The iodine atom provides several functionalities for probing molecular interactions. It can act as a heavy atom for X-ray crystallography, aiding in structure determination. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. mdpi.comacs.org The iodine atom also serves as a versatile synthetic handle for further functionalization, including the introduction of radiolabels or fluorescent tags. mdpi.comacs.org

Therefore, using this compound as a starting point allows for the rational design of probes that combine the metabolic and conformational benefits of fluorine with the synthetic and structural-elucidation advantages of iodine. This dual-functionalization strategy is highly valuable for exploring the vastness of chemical space and developing new molecular tools for research. mdpi.com

Future Research Directions and Emerging Methodologies for Halogenated N Methylbenzamides

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comresearchgate.netnih.gov For halogenated N-methylbenzamides, this translates to a shift away from traditional methods that often rely on harsh reagents and generate significant waste.

Future research will likely focus on:

Biocatalysis: Employing enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions. mdpi.com The development of engineered enzymes could enable the direct and regioselective halogenation and amidation of benzamide (B126) precursors.

Solvent-Free Reactions: Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), eliminates the need for bulk solvents, reducing waste and environmental impact. nih.govorganic-chemistry.orgnih.govresearchgate.net This approach has shown promise for the synthesis of amides and could be adapted for halogenated derivatives. nih.govorganic-chemistry.orgresearchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors will be a key area of research.

Green Chemistry ApproachPotential Advantage for Halogenated N-Methylbenzamide Synthesis
Biocatalysis High selectivity, mild conditions, reduced byproducts.
Mechanochemistry Solvent-free, reduced waste, energy efficient. nih.govorganic-chemistry.orgnih.govresearchgate.net
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability.

Exploration of Novel Catalytic Systems for Challenging Transformations

Catalysis is central to modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. The development of new catalytic systems is crucial for accessing novel halogenated N-methylbenzamides and improving the efficiency of existing syntheses.

Key areas of exploration include:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.netnih.govacs.org Research into catalysts, particularly those based on earth-abundant metals like iron and nickel, for the selective C-H halogenation and amidation of benzamide scaffolds is a promising frontier. nih.govchemrxiv.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Future work will likely focus on developing more active and robust catalysts for the coupling of challenging substrates, such as ortho-substituted iodobenzamides. The use of nickel catalysts is also gaining traction as a more sustainable alternative to palladium. chemrxiv.orgacs.org

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often enabling unique reactivity not accessible through traditional thermal methods. chemrxiv.orgacs.org Photocatalytic approaches could be developed for the mild and selective introduction of fluorine and iodine atoms onto the benzamide core.

Catalytic StrategyApplication in Halogenated N-Methylbenzamide Synthesis
C-H Activation Direct and atom-economical introduction of halogens and the amide group. researchgate.netnih.govacs.org
Cross-Coupling Efficient formation of C-C and C-X bonds for diversification. youtube.com
Photoredox Catalysis Mild and selective halogenation and other functionalizations. chemrxiv.orgacs.org

Advanced Computational Design and Discovery of New Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. researchgate.netajrconline.orgresearchgate.netmdpi.com This predictive power can be harnessed to accelerate the discovery of new reactions and optimize existing ones for the synthesis of halogenated N-methylbenzamides.

Future applications of computational design include:

Predicting Reaction Outcomes: DFT calculations can be used to model transition states and reaction pathways, allowing chemists to predict the feasibility and selectivity of a proposed reaction before it is attempted in the lab. researchgate.netmdpi.comnih.gov

Designing Novel Catalysts: Computational screening can identify promising catalyst structures with enhanced activity and selectivity for specific transformations.

Understanding Reactivity: In-depth computational studies can provide fundamental insights into the electronic properties and reactivity of molecules like 5-fluoro-2-iodo-N-methylbenzamide, guiding the development of new synthetic strategies. researchgate.netajrconline.orgrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better process control, and easier scalability. nih.govsyrris.comnih.govmt.com The integration of flow chemistry with automated synthesis platforms is set to revolutionize the way complex molecules are made.

The impact on the synthesis of halogenated N-methylbenzamides will be significant:

Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, etc.) to identify the optimal parameters for a given transformation.

On-Demand Synthesis: Flow reactors can be used to produce specific quantities of a target compound as needed, reducing the need for large-scale storage of potentially unstable intermediates. prolabas.com

Multi-Step Synthesis: Telescoped flow systems can perform multiple reaction steps in a continuous sequence without the need for isolation and purification of intermediates, leading to highly efficient and streamlined syntheses. rsc.orgrsc.orgacs.org

TechnologyBenefit for Halogenated N-Methylbenzamide Synthesis
Flow Chemistry Enhanced safety, precise control over reaction parameters, and improved scalability. nih.govsyrris.comnih.govmt.com
Automated Synthesis High-throughput screening of reaction conditions and rapid library synthesis. researchgate.netnih.gov
Telescoped Synthesis Increased efficiency by combining multiple reaction steps in a continuous process. rsc.orgrsc.orgacs.org

Investigation of Solid-State Reactivity and Mechanochemistry

While most organic reactions are carried out in solution, performing reactions in the solid state can offer unique advantages, such as different selectivity and the potential for solvent-free transformations. Mechanochemistry, a subset of solid-state chemistry, involves inducing reactions through mechanical force, such as grinding or milling. nih.govorganic-chemistry.orgnih.govresearchgate.net

Future research in this area will explore:

Solvent-Free Halogenation and Amidation: Developing mechanochemical methods for the direct halogenation and amidation of benzamide precursors would provide a highly sustainable route to compounds like this compound. nih.govorganic-chemistry.org

Controlling Polymorphism: The solid-state packing of molecules can influence their reactivity. Understanding and controlling the crystal form (polymorphism) of starting materials could lead to new and selective solid-state reactions.

Discovery of Novel Reactivity: The unique environment of the solid state may enable transformations that are not possible in solution, opening up new avenues for the synthesis of complex halogenated N-methylbenzamides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-fluoro-2-iodo-N-methylbenzamide?

  • Answer : The synthesis typically involves sequential functionalization of the benzamide scaffold. A common approach is coupling 5-fluoro-2-iodobenzoic acid derivatives with methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Alternatively, direct iodination of 5-fluoro-N-methylbenzamide using iodine monochloride (ICl) in acidic conditions can introduce the iodo group at the ortho position. Reaction optimization requires monitoring by TLC and purification via column chromatography to isolate the product .

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

  • Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorine and iodine substituents) and methylamide connectivity. For example, a singlet at ~3.0 ppm in 1^1H NMR corresponds to the N-methyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., characteristic iodine isotope clusters) .
  • Elemental Analysis : Confirms empirical formula accuracy, particularly for halogen content .

Q. What are the primary research applications of halogenated benzamides like this compound?

  • Answer : These compounds are explored in:

  • Medicinal Chemistry : As intermediates for kinase inhibitors or protease modulators, leveraging halogen bonding for target interaction .
  • Material Science : Halogens (iodine/fluorine) enhance thermal stability and electronic properties in polymers .
  • Agrochemicals : Structural analogs (e.g., 2-iodo-N-phenylbenzamide) exhibit pesticidal activity, suggesting potential agrochemical applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during iodination of 5-fluoro-N-methylbenzamide?

  • Answer : Key factors include:

  • Temperature Control : Maintaining 0–5°C minimizes electrophilic aromatic substitution (EAS) over-iodination.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and regioselectivity.
  • Catalyst Use : Lewis acids like FeCl3_3 direct iodination to the ortho position relative to the electron-withdrawing fluorine .
  • Monitoring : Real-time HPLC tracking identifies intermediates, enabling rapid adjustments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1^1H NMR)?

  • Answer : Contradictions may arise from:

  • Dynamic Processes : Rotameric equilibria in the amide bond can split N-methyl signals. Variable-temperature NMR (e.g., 150 K) slows rotation, simplifying spectra .
  • Impurity Interference : Recrystallization (e.g., using ethyl acetate/hexane) removes byproducts.
  • Advanced Techniques : 19^{19}F NMR or 2D-COSY clarifies coupling patterns between fluorine and adjacent protons .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 enhances efficiency for sterically hindered substrates.
  • Base Optimization : K2_2CO3_3 in dioxane/water mixtures minimizes side reactions .
  • Computational Modeling : DFT studies predict activation barriers for transmetalation steps, guiding experimental design .

Q. What crystallographic methods elucidate the solid-state conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) reduces thermal motion artifacts. Parameters include:

  • Crystal Growth : Slow evaporation from dichloromethane/hexane yields suitable crystals.
  • Data Collection : High-resolution detectors (e.g., CCD) capture weak diffraction from heavy atoms (iodine).
  • Refinement : Software like SHELXL refines disorder models for flexible groups (e.g., methylamide) .

Q. How is this compound evaluated for biological activity in preclinical studies?

  • Answer : Protocols include:

  • Enzyme Assays : Fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) quantify IC50_{50} values.
  • Cellular Uptake : Radiolabeling with 125^{125}I tracks intracellular accumulation.
  • Toxicity Profiling : Ames tests and hepatocyte viability assays assess genotoxicity and hepatic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.